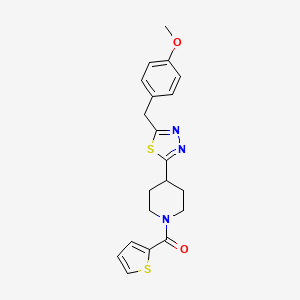
1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The non-planarity of the ring, due to sp3-hybridization, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Characterization of Chloromaleimidobenzenesulfonylhydrazones : This study detailed the synthesis of a new series of imidosulfonylhydrazones with a focus on discovering antibactericidal and/or antinociceptive lead compounds. The research involved cyclic imides like sulfonylhydrazones and explored the synthesis and characterization of various derivatives, contributing to the understanding of their potential therapeutic applications (Silva, Oliveira, & Nunes, 2006).
Chemical Derivatives and Applications
Alkylation of Pyrrolidine-2,5-Dione with 2-(3,4-Dihydro-1-Naphthalenyl)Ethyl-4-Methylphenylsulfonates : This paper discusses the N-alkylation of pyrrolidine-2,5-dione with various sulfonates, leading to the creation of corresponding imides. These imides, upon reduction and cyclisation, yielded compounds with potential relevance in chemical and pharmaceutical research (Ramana, Parihar, & Jaiswar, 2003).
Structural Analysis and Molecular Properties
Synthesis and X-ray Crystal Structure of Novel (3E,4E)-1-Aryl-3,4-Bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidene-2,5-Dione : This research synthesized novel pyrrolidine-2,5-dione derivatives and confirmed their structure through X-ray crystal structure determination. The study provided valuable insights into the molecular structure and characteristics of these compounds, essential for their potential applications in scientific research (Lv, Zhang, Xie, & Zhao, 2013).
Computational Studies and Analysis
A Computational Perspective on Equilibrium Geometry, Vibrational Spectra and Electronic Structure of Antioxidant Active Mannich Base 1-[(Pyridin-2-yl Amino) Methyl] Pyrrolidine-2,5-Dione : The paper provides a comprehensive computational analysis of the Mannich base SFAP, highlighting its antioxidant activity. It includes detailed vibrational analysis, tautomeric forms comparison, NMR spectral analysis, and insights on bonding behaviors, molecular charge transfer, and thermodynamic properties. The findings contribute significantly to understanding the molecular properties and potential applications of these compounds (Boobalan, Ramalingam, Amaladasan, Tamilvendan, Prabhu, & Bououdina, 2014).
Direcciones Futuras
Pyrrolidine and its derivatives, including “1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione”, continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . The future direction in this field is likely to involve the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
1-[2-(3-methylsulfonylpyrrolidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-19(17,18)8-4-5-12(6-8)11(16)7-13-9(14)2-3-10(13)15/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWUDXNWZSMTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)CN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2626696.png)
![3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid](/img/structure/B2626700.png)
![5-[(4-Chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2626701.png)
![2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2626704.png)
![2-(3,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2626707.png)


![N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2626711.png)
![ethyl (5-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2626712.png)

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2626715.png)
![Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate](/img/structure/B2626716.png)
![3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2626717.png)